REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].CC(C)=O.C(=O)([O-])[O-].[K+].[K+].Br[CH2:21][C:22]#[N:23]>CN(C)C=O.C1(C)C=CC=CC=1.C(OCC)(=O)C>[OH:6][CH2:5][C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=1)[O:1][CH2:21][C:22]#[N:23] |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
24.45 g
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
toluene ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
After 5 minutes of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 72 hours
|
Duration
|
72 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 10% strength aqueous sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a short silica gel column (mobile phase toluene->toluene/ethyl acetate=1:1)
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
gives 163.18 g (86% of theory) of an oil
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
OCC=1C=C(OCC#N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |